Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18898723
InChI: InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)
SMILES:
Molecular Formula: C28H38FN3O6S
Molecular Weight: 563.7 g/mol

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

CAS No.:

Cat. No.: VC18898723

Molecular Formula: C28H38FN3O6S

Molecular Weight: 563.7 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate -

Specification

Molecular Formula C28H38FN3O6S
Molecular Weight 563.7 g/mol
IUPAC Name tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)
Standard InChI Key POGQSTILWBTFOJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 289042-12-2) . Its molecular formula is C₂₉H₄₀FN₃O₆S, with a molecular weight of 577.71 g/mol . The structure integrates a pyrimidine ring substituted with a 4-fluorophenyl group, a methanesulfonamido moiety, and an isopropyl side chain, linked via an ethenyl bridge to a 1,3-dioxane ring system esterified with a tert-butyl acetate group .

Stereochemical Configuration

The dioxane ring adopts a (4R,6S) configuration, critical for its role as a precursor to rosuvastatin, which requires precise stereochemistry for pharmacological activity . The ethenyl linker exists in the (E)-configuration, as confirmed by nuclear magnetic resonance (NMR) studies .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound is detailed in patent WO2014203045A1, which outlines a multi-step process beginning with enzymatic reduction and subsequent protection-deprotection strategies :

  • Enzymatic Reduction: Methyl 4-chloro-3-oxobutanoate is reduced using microbial enzymes to yield (S)-methyl 4-chloro-3-hydroxybutanoate (70% yield) .

  • Alkylation: Reaction with tert-butyl acetate in the presence of strong bases (LiHMDS or LDA) at −78°C forms the tert-butyl ester intermediate .

  • Cyclization and Functionalization: The dioxane ring is constructed via acid-catalyzed cyclization, followed by introduction of the pyrimidine moiety through Suzuki-Miyaura coupling and sulfonamidation .

Green Chemistry Innovations

Recent advancements emphasize solvent-free conditions and catalytic oxidation methods to improve yield (≥85%) and reduce waste . For instance, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is oxidized using TEMPO/NaClO₂, avoiding hazardous chromium-based reagents .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point153–155°C
Boiling Point673.3±65.0°C (Predicted)
Density1.210 g/cm³
SolubilityChloroform (Slight), Methanol (Slight)
pKa−0.43±0.10 (Predicted)

The compound is a white to off-white crystalline solid stable under inert atmospheres at 2–8°C but hygroscopic in polar solvents .

Spectroscopic Data

  • ¹H NMR: Signals at δ 7.8–7.6 (m, 4H, Ar-H), 6.5 (d, J=16 Hz, 1H, CH=CH), 4.3 (m, 1H, dioxane-H), 3.1 (s, 3H, SO₂NCH₃) .

  • MS (ESI+): m/z 578.3 [M+H]⁺, consistent with the molecular formula .

Industrial Applications and Pharmacological Relevance

Role in Rosuvastatin Production

As Rosuvastatin Intermediate R1, this compound is pivotal in synthesizing rosuvastatin calcium, a statin inhibiting HMG-CoA reductase . The tert-butyl ester acts as a protecting group for the carboxylic acid, which is later hydrolyzed during final API (Active Pharmaceutical Ingredient) preparation .

Regulatory and Quality Considerations

The compound is classified as Rosuvastatin EP Impurity F, requiring strict control (≤0.15% per ICH guidelines) in drug formulations . Its quantification is performed via HPLC using C18 columns and UV detection at 243 nm .

ManufacturerCatalog No.QuantityPrice (USD)
TRCF5954001 g75
Biosynth CarbosynthFB148489250 mg515

Pricing reflects purity grades (≥98% by HPLC) and compliance with GMP standards .

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